molecular formula C20H22N4O2 B2576149 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 1211161-08-8

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

Cat. No. B2576149
CAS RN: 1211161-08-8
M. Wt: 350.422
InChI Key: MTKRJKVCONTRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone” is a chemical compound . The compound has an empirical formula of C10H17N3O .


Molecular Structure Analysis

The molecular structure of this compound includes an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring . The quinolin-2-yl group is attached to the piperidine ring via a methanone linker.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Antibacterial Activity

  • Compounds with a structure incorporating elements similar to (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone have demonstrated potent antibacterial activity. These include thiazolopyrazine-incorporated tetracyclic quinolones showing effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

Antimicrobial and Antiviral Drug Synthesis

  • The compound and its variants are used in the synthesis of potential antimicrobial and antiviral drugs. Their molecular and crystal structures have been analyzed for predicting biological activity through molecular docking (Vaksler et al., 2023).

Anti-tumor Activities

  • Certain derivatives show promising anti-tumor activities. For instance, novel quinazoline derivatives based on HER_2 receptors have been synthesized, displaying significant in vitro antitumor activities against various cancer cell lines (Cai Zhi-qian, 2015).

Synthesis of Bioactive Derivatives

  • Research includes the synthesis and characterization of bioactive derivatives of 1,3,4-oxadiazole, derived from compounds like ciprofloxacin. These derivatives have shown enhanced antibacterial activity compared to standard drugs (Singhai & Gupta, 2019).

Structural Analysis and Biological Evaluation

  • The compound's derivatives have been structurally analyzed and evaluated for biological activities like butyrylcholinesterase inhibition, providing insights into ligand-protein interactions (Khalid et al., 2016).

Metabolism Studies

  • Metabolism studies of related compounds in various species like monkeys and rats have helped understand the biotransformation processes, including oxidation and conjugation reactions (Johnson et al., 2008).

Coordination Polymers and Magnetic Properties

  • The compound's derivatives have been used in constructing coordination polymers with varying dimensionalities, impacting magnetic properties (Wu et al., 2017).

properties

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13(2)18-22-23-19(26-18)15-9-11-24(12-10-15)20(25)17-8-7-14-5-3-4-6-16(14)21-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKRJKVCONTRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

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